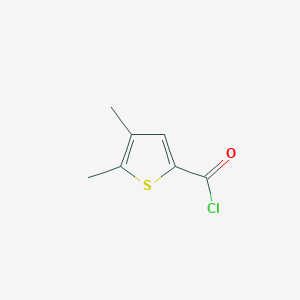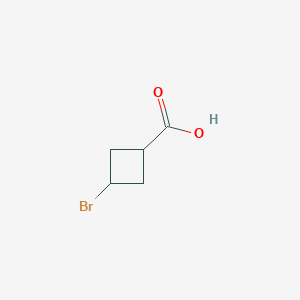
3-Bromocyclobutane-1-carboxylic acid
Descripción general
Descripción
3-Bromocyclobutane-1-carboxylic acid is a chemical compound with the CAS Number: 1378752-12-5 . It has a molecular weight of 179.01 . The compound is typically in powder form .
Synthesis Analysis
The first known synthesis of a Bicyclobutane (BCB), a related compound, was in 1959 when Wiberg and Ciula reported that treatment of ethyl 3-bromocyclobutane-1-carboxylate with sodium triphenylmethylide afforded an ester-substituted BCB .Molecular Structure Analysis
The InChI code for 3-Bromocyclobutane-1-carboxylic acid is 1S/C5H7BrO2/c6-4-1-3 (2-4)5 (7)8/h3-4H,1-2H2, (H,7,8)/t3-,4+ .Chemical Reactions Analysis
Bicyclobutanes, which are structurally similar to 3-Bromocyclobutane-1-carboxylic acid, have been studied extensively from both a theoretical and preparative point of view . They have been used in “strain-release” transformations, which have positioned BCBs to be powerful synthetic workhorses .Physical And Chemical Properties Analysis
3-Bromocyclobutane-1-carboxylic acid is a powder . It has a storage temperature of room temperature .Aplicaciones Científicas De Investigación
Organic Synthesis
3-Bromocyclobutane-1-carboxylic acid can be used in organic synthesis . The carboxylic acid group (-COOH) in the compound is highly reactive and can participate in various organic reactions such as substitution, elimination, and coupling .
Nanotechnology
Carboxylic acids, including 3-Bromocyclobutane-1-carboxylic acid, can be used in nanotechnology . They can act as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
Polymers
In the field of polymers, carboxylic acids have applications such as monomers, additives, catalysts, etc . 3-Bromocyclobutane-1-carboxylic acid, with its carboxylic acid group, can potentially be used in these applications .
Strain-Release Transformations
3-Bromocyclobutane-1-carboxylic acid can be used in “strain-release” transformations . This is due to the high strain energy of the cyclobutane ring, which can be released in certain reactions .
Synthesis of Other Ring Systems
The compound can be used to synthesize other ring systems . The olefinic character of the bridgehead bond enables it to be elaborated into various other ring systems .
Bioconjugation
3-Bromocyclobutane-1-carboxylic acid can function as a covalent warhead for bioconjugation . This means it can be used to attach biomolecules to one another or to a surface .
Drug Discovery
The compound has potential applications in drug discovery . The unique chemistry of small, strained carbocyclic systems like 3-Bromocyclobutane-1-carboxylic acid has been recognized for their potential as bioisosteres .
Preparation of Small Cyclobutyl Building Blocks
3-Bromocyclobutane-1-carboxylic acid can be used in the preparation of small cyclobutyl building blocks . For example, researchers at Merck used a similar compound in their route scouting efforts to prepare a small cyclobutyl building block .
Safety and Hazards
Direcciones Futuras
Bicyclobutanes, which are structurally similar to 3-Bromocyclobutane-1-carboxylic acid, have been transitioning from curiosities of physical organic chemistry to modular building blocks for synthesis . This suggests that there could be potential future applications of 3-Bromocyclobutane-1-carboxylic acid in various fields of chemistry.
Propiedades
IUPAC Name |
3-bromocyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c6-4-1-3(2-4)5(7)8/h3-4H,1-2H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXXMCROALAIRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromocyclobutane-1-carboxylic acid | |
CAS RN |
1378752-12-5, 2309467-86-3 | |
| Record name | 3-bromocyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1s,3s)-3-bromocyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



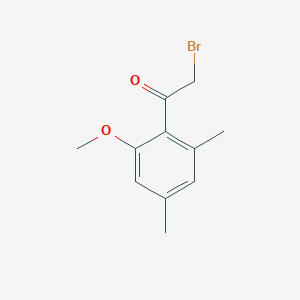
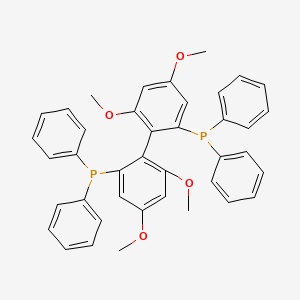
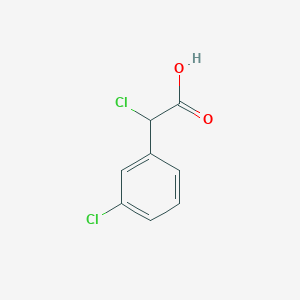

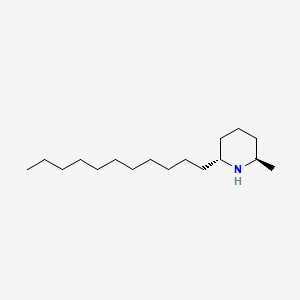
![N-({N'-[(4-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B3419149.png)

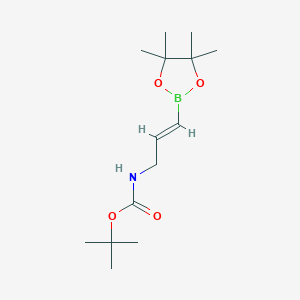



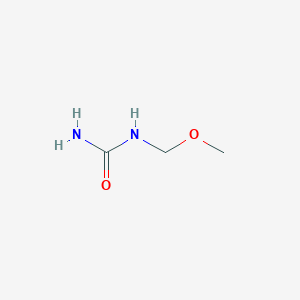
![(10R)-1,5,8-trihydroxy-3-(hydroxymethyl)-10-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one](/img/no-structure.png)
